molecular formula C6H4OS5 B11713247 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- CAS No. 129993-53-9

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-

Cat. No.: B11713247
CAS No.: 129993-53-9
M. Wt: 252.4 g/mol
InChI Key: MFRWFNJNFMWPJJ-UHFFFAOYSA-N
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Description

"5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-" is a sulfur-rich heterocyclic compound featuring fused dithiolo and dithiepin rings. The molecule contains a thione (C=S) group at position 2 and a ketone (C=O) at position 4. Its structure enables coordination chemistry applications, particularly in forming supramolecular networks with transition metals. For example, copper(I) complexes of this compound exhibit three-dimensional supramolecular architectures, highlighting its utility in materials science .

Properties

CAS No.

129993-53-9

Molecular Formula

C6H4OS5

Molecular Weight

252.4 g/mol

IUPAC Name

2-sulfanylidene-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-one

InChI

InChI=1S/C6H4OS5/c7-3-1-9-4-5(10-2-3)12-6(8)11-4/h1-2H2

InChI Key

MFRWFNJNFMWPJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CSC2=C(S1)SC(=S)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- can be achieved through a 1,8-diketone ring formation reaction. This method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure . The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- has several scientific research applications:

Mechanism of Action

The mechanism by which 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s sulfur atoms can form strong bonds with metal ions, which may play a role in its biological activity. Additionally, its heterocyclic structure allows it to participate in various chemical reactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione (EDT-DTT)

  • Structure : Shares the dithiolo-dithiin backbone but lacks the ketone group at position 5.
  • Role : Acts as a precursor to BEDT-TTF (bis(ethylenedithiolo)tetrathiafulvalene), a key component in organic superconductors and charge-transfer salts.
  • Synthesis : Prepared via phosphite coupling, emphasizing its reactivity in forming extended π-conjugated systems .
  • Key Difference : The absence of the ketone group in EDT-DTT reduces its ability to form coordination polymers compared to the target compound.

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2-selone (CAS 140424-24-4)

  • Structure : Selenium replaces sulfur in the thione group (C=Se instead of C=S).
  • Properties : Higher molecular weight (285.33 g/mol vs. ~242 g/mol for the target compound) and altered electronic properties due to selenium’s larger atomic radius and polarizability.
  • Applications : Enhanced conductivity in charge-transfer complexes but reduced thermal stability compared to sulfur analogs .

4-Chloro-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one (CAS 20015-70-7)

  • Structure: Replaces the dithiepin ring with a pyrimido-thiazinone system.
  • Properties: Contains a chlorine substituent at position 4 and a thiazinone ring, leading to distinct reactivity (e.g., nucleophilic substitution at the Cl site).
  • Applications : Primarily explored in pharmaceutical intermediates rather than materials science due to its nitrogen-rich heterocycle .

5H-Pyrimido[4,5-b][1,4]thiazin-6(7H)-one, 4-methoxy-, 8-oxide

  • Structure : Features a methoxy group and an oxidized sulfur (sulfoxide) moiety.
  • Properties: Increased polarity and solubility in polar solvents compared to the target compound.
  • Synthetic Relevance : Used in medicinal chemistry for designing bioactive molecules .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- Not Provided C₆H₄S₅O ~242 Thione and ketone groups; forms coordination polymers
EDT-DTT Not Provided C₆H₄S₆ 244.42 BEDT-TTF precursor; no ketone group
5H-1,3-Dithiolo[...]2-selone 140424-24-4 C₆H₆S₄Se 285.33 Selenium analog; higher conductivity
4-Chloro-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one 20015-70-7 C₆H₄ClN₃OS 201.63 Chlorine substituent; pharmaceutical applications
4-Methoxy-8-oxide analog Not Provided C₇H₇N₃O₃S 213.21 Methoxy and sulfoxide groups; medicinal chemistry relevance

Key Research Findings

  • Coordination Chemistry : The target compound’s thione and ketone groups enable diverse metal-binding modes, as demonstrated in copper(I) supramolecular networks .
  • Electronic Properties : Selenium substitution (as in the selone analog) increases conductivity but compromises stability, limiting its use in high-temperature applications .
  • Synthetic Versatility : Compounds like EDT-DTT and the target molecule share synthetic routes involving sulfurization (e.g., carbon disulfide in pyridine), but their applications diverge based on functional groups .

Biological Activity

The compound 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo- is C12H10N2S5C_{12}H_{10}N_2S_5 with a molecular weight of approximately 342.5 g/mol. The compound features a complex structure characterized by multiple sulfur atoms, contributing to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H10N2S5
Molecular Weight342.5 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds similar to 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one exhibit significant antimicrobial properties. In a study assessing various thione derivatives, it was found that these compounds displayed activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. For instance, a study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) method demonstrated that the compound effectively scavenged free radicals, suggesting its potential in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have shown that 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one exhibits selective cytotoxic effects. In particular, it has been noted to induce apoptosis in breast cancer cells while sparing normal cells. This selective toxicity is attributed to the compound's ability to generate reactive oxygen species (ROS) within malignant cells.

The proposed mechanism of action for the biological effects of this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Induction of Apoptosis : By promoting ROS generation and disrupting mitochondrial function.
  • Antimicrobial Action : Through interference with bacterial cell wall integrity and protein synthesis.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of tests were performed to evaluate the antimicrobial efficacy of 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one against various pathogens. Results indicated that at concentrations as low as 50 µg/mL, the compound inhibited the growth of E. coli by more than 80%, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. These findings suggest a promising avenue for further research into its use as an anticancer agent.

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